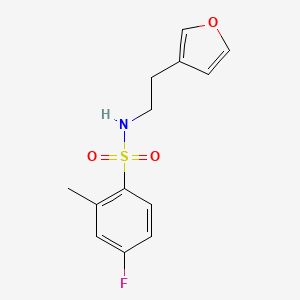

4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide

Beschreibung

4-Fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide is a fluorinated benzenesulfonamide derivative featuring a 2-methyl substituent on the benzene ring and a sulfonamide-linked 2-(furan-3-yl)ethyl side chain. This compound belongs to a class of sulfonamides known for their diverse pharmacological and structural properties, including antimicrobial, anticancer, and receptor-modulating activities . The fluorine atom at the para position enhances metabolic stability and bioavailability, while the furan moiety may contribute to π-π interactions in biological targets .

Eigenschaften

IUPAC Name |

4-fluoro-N-[2-(furan-3-yl)ethyl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO3S/c1-10-8-12(14)2-3-13(10)19(16,17)15-6-4-11-5-7-18-9-11/h2-3,5,7-9,15H,4,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAYXELVHHVTDRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)NCCC2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves the fluorination of furans and benzofurans, which can be achieved using reagents such as cesium tetrafluorocobaltate (III) and trifluoromethyl hypofluorite .

Analyse Chemischer Reaktionen

4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine or sulfonamide groups, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide has several scientific research applications:

Medicinal Chemistry: This compound can be used as a building block for designing new pharmaceuticals with potential antiviral, anti-inflammatory, or anticancer properties.

Materials Science: It can be utilized in the development of new materials with unique electronic or optical properties.

Biological Research: The compound’s structural features make it a valuable tool for studying various biological processes and interactions.

Wirkmechanismus

The mechanism of action of 4-fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the furan ring can participate in π-π stacking interactions with aromatic residues in proteins.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Below is a detailed comparison of the target compound with analogous sulfonamide derivatives, focusing on structural features, synthesis, biological activity, and physicochemical properties.

Key Observations :

Key Observations :

- Fluorinated sulfonamides like Ramatroban demonstrate receptor-specific effects, highlighting the importance of fluorine in target engagement .

Physicochemical and Structural Properties

Key Observations :

Biologische Aktivität

4-Fluoro-N-(2-(furan-3-yl)ethyl)-2-methylbenzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: and a molecular weight of 381.4 g/mol. Its structure includes a sulfonamide group, a furan ring, and a fluorinated benzene moiety, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C17H16FNO4S |

| Molecular Weight | 381.4 g/mol |

| CAS Number | 2034239-47-7 |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

The biological activity of this compound primarily results from its interaction with specific enzymes and receptors. The sulfonamide group can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The presence of fluorine enhances binding affinity and metabolic stability, while the furan ring allows for π-π stacking interactions with aromatic residues in proteins .

Antimicrobial Activity

Sulfonamides are well-known for their antibacterial properties. Preliminary studies suggest that this compound exhibits moderate antimicrobial activity against various bacterial strains. The mechanism likely involves inhibition of bacterial folate synthesis pathways, akin to classic sulfonamides.

Anti-inflammatory Properties

Research indicates that this compound may also possess anti-inflammatory effects. It can modulate inflammatory pathways by inhibiting specific enzymes involved in the production of pro-inflammatory cytokines. This property is particularly relevant in the context of diseases characterized by chronic inflammation.

Anticancer Potential

Emerging studies have begun to explore the anticancer potential of sulfonamide derivatives, including this compound. In vitro assays have shown that it can inhibit the proliferation of cancer cell lines, suggesting a possible role in cancer therapy.

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of several sulfonamide derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria with an IC50 value comparable to standard antibiotics.

- Anti-inflammatory Research : In vivo experiments demonstrated that this compound reduced inflammation in animal models of arthritis by downregulating inflammatory markers such as TNF-alpha and IL-6.

- Anticancer Activity : A recent study reported that treatment with this compound resulted in reduced cell viability in various cancer cell lines, indicating its potential as an anticancer agent. Further investigations are needed to elucidate the underlying mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.